2-Amino-3-(oxolan-2-yl)propanamide
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Overview
Description
2-Amino-3-(oxolan-2-yl)propanamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol . This compound is characterized by the presence of an amino group, an oxolane ring, and a propanamide moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-Amino-3-(oxolan-2-yl)propanamide can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with amino acids under specific conditions. For instance, the reaction of oxolane-2-carboxylic acid with ammonia or an amine can yield the desired product . Industrial production methods often involve the use of advanced techniques such as high-pressure reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-3-(oxolan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-(oxolan-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-Amino-3-(oxolan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and oxolane ring play crucial roles in binding to these targets, leading to the modulation of their activity. This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby preventing substrate binding and subsequent catalytic reactions .
Comparison with Similar Compounds
2-Amino-3-(oxolan-2-yl)propanamide can be compared with other similar compounds, such as:
2-Amino-3-(1H-indol-3-yl)propanamide: This compound contains an indole ring instead of an oxolane ring, which imparts different chemical properties and biological activities.
2-Amino-3-(oxolan-3-yl)propanamide: This is a structural isomer with the oxolane ring attached at a different position, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-amino-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H2,9,10) |
InChI Key |
DUUBBHHDAKVHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC(C(=O)N)N |
Origin of Product |
United States |
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